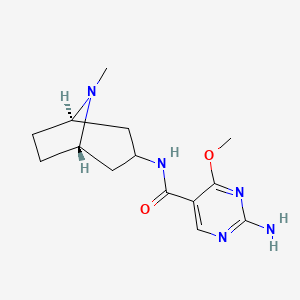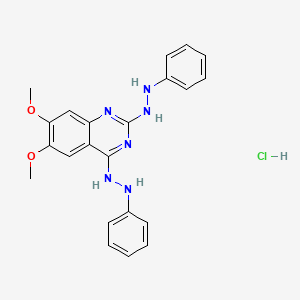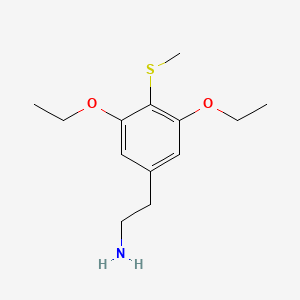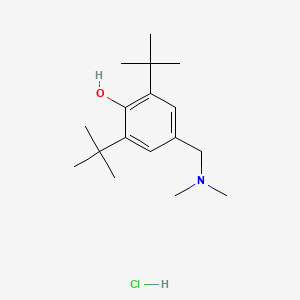
Croweacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Croweacin, also known as 4-Methoxy-5-allyl-1,3-benzodioxole, is a naturally occurring compound found in the essential oils of certain plants, particularly those in the genus Crowea. It is a phenylpropanoid derivative with the molecular formula C11H12O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of croweacin involves several steps, starting from readily available precursors. One common synthetic route involves the alkylation of 4-methoxyphenol with allyl bromide, followed by cyclization to form the benzodioxole ring. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Croweacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzodioxole compounds .
Aplicaciones Científicas De Investigación
Chemistry: Croweacin is used as a precursor in the synthesis of more complex organic molecules.
Biology: this compound has shown potential as an antimicrobial agent.
Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: this compound is used in the fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of croweacin involves its interaction with various molecular targets and pathways. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound interacts with key enzymes and receptors involved in these processes .
Comparación Con Compuestos Similares
Croweacin is structurally similar to other phenylpropanoid derivatives such as safrole and eugenol. it is unique in its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Similar compounds include:
Safrole: Found in sassafras oil, used in the synthesis of various chemicals.
Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.
Myristicin: Found in nutmeg, known for its psychoactive effects
This compound’s unique structure and properties make it a valuable compound for various applications, distinguishing it from these similar compounds.
Propiedades
Número CAS |
484-34-4 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-methoxy-5-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-6-9-11(10(8)12-2)14-7-13-9/h3,5-6H,1,4,7H2,2H3 |
Clave InChI |
VGXJTTXSNPYTSK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1OCO2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


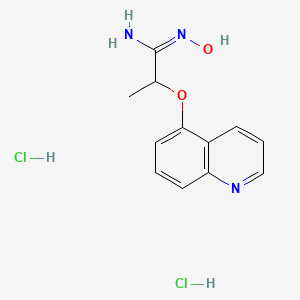
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
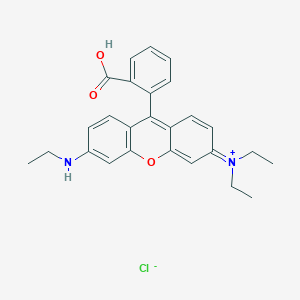
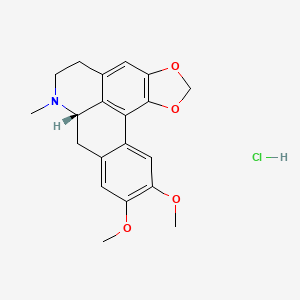
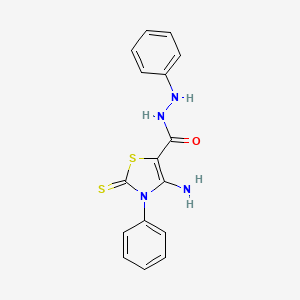
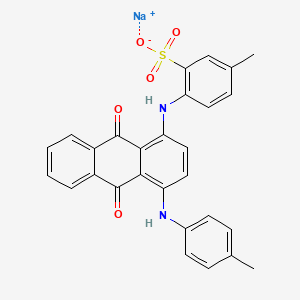
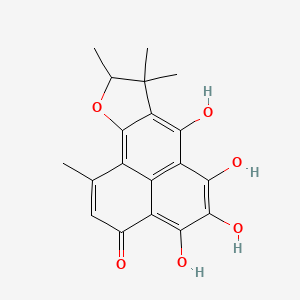
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
